molecular formula C12H17IO2 B8570412 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene

2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene

Cat. No. B8570412
M. Wt: 320.17 g/mol
InChI Key: OEDJQJPTJXCUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene is a useful research compound. Its molecular formula is C12H17IO2 and its molecular weight is 320.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17IO2/c1-4-15-11-7-9(5-6-10(11)13)12(2,3)8-14/h5-7,14H,4,8H2,1-3H3

InChI Key

OEDJQJPTJXCUGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C(C)(C)c1ccc(I)c(OCC)c1
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Synthesis routes and methods II

Procedure details

Boran dimethylsulfide (33 mL, 66 mmol, 2M in tetrahydrofuran) was added to a solution of ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate (4.83 g, 13.3 mmol) in ethyl ether (40 mL). The reaction was stirred at room temperature for 3 d and stirred for an additional hour with 2-propanol (10 mL) to quench the excess borane. The solution was partitioned between aqueous sodium bicarbonate and methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated to give 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.23 g, 99%) as a yellow oil.
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33 mL
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ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate
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4.83 g
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40 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Triethylamine (3.5 mL, 25.1 mmol) was added to a solution 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.0 g, 12.5 mmol) in methanol (20 mL) under an atmosphere of nitrogen. The reaction was purged twice with carbon monoxide, and palladium (II) acetate (0.2 g, 0.9 mmol) was added. The reaction was stirred at 80° C. for 18 h under a positive pressure of carbon monoxide. The reaction was diluted with ether, washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate and concentrated. Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes gave methyl 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzoate (1.5 g, 48%) as a yellow oil and 0.91 g of unreacted 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene.
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3.5 mL
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4 g
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20 mL
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0.2 g
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